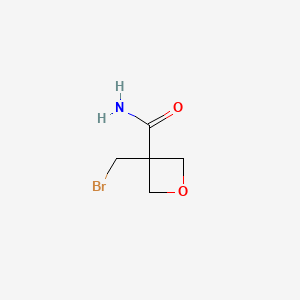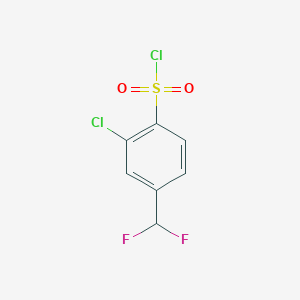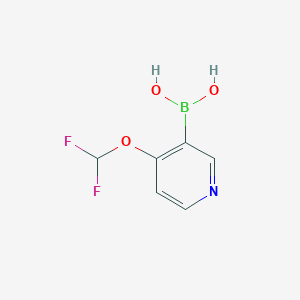
Potassium trifluoro(2-hydroxy-5-methylphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a hydroxyl and a methyl group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide typically involves the reaction of 2-hydroxy-5-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing functional groups.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: The compound can be used to label biomolecules for imaging and tracking purposes.
Industry: The compound is used in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The hydroxyl and methyl groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be compared with other similar compounds such as:
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
Uniqueness
The presence of both hydroxyl and methyl groups on the phenyl ring of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide imparts unique reactivity and selectivity compared to its analogs. The hydroxyl group can engage in hydrogen bonding, while the methyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions.
List of Similar Compounds
- Potassium trifluoro(2-methylphenyl)boranuide
- Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
- Potassium trifluoro(2-methoxyphenyl)boranuide
- Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide
Eigenschaften
Molekularformel |
C7H7BF3KO |
|---|---|
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
potassium;trifluoro-(2-hydroxy-5-methylphenyl)boranuide |
InChI |
InChI=1S/C7H7BF3O.K/c1-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1 |
InChI-Schlüssel |
XPIXPMAKIXZNGD-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=CC(=C1)C)O)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


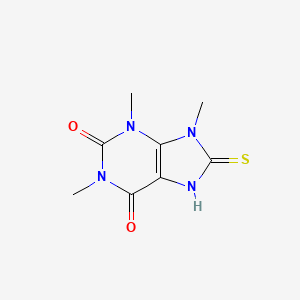
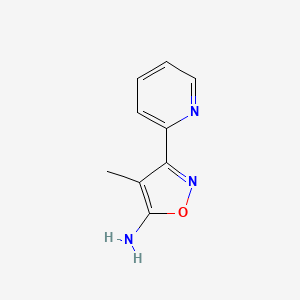
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
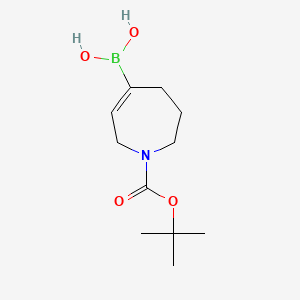
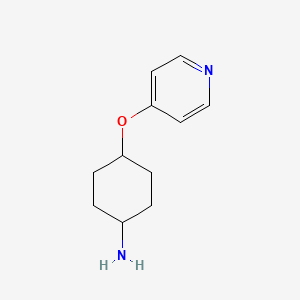
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
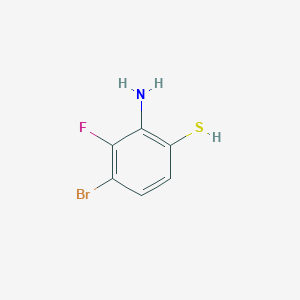
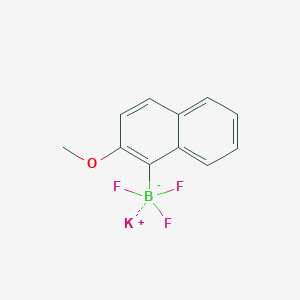
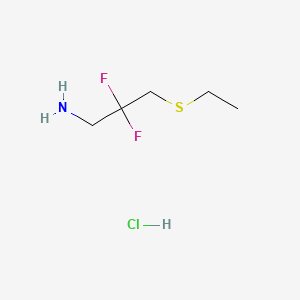
![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)
